Structure and molecular weight of 2,3-Dimethoxy-6-nitroacetophenone
Structure and molecular weight of 2,3-Dimethoxy-6-nitroacetophenone
An In-depth Technical Guide to 2,3-Dimethoxy-6-nitroacetophenone
Abstract
This technical guide provides a comprehensive overview of 2,3-Dimethoxy-6-nitroacetophenone, a key chemical intermediate with significant potential in synthetic organic chemistry and drug discovery. This document details its chemical structure, molecular weight, and physicochemical properties. Furthermore, it outlines a robust synthesis protocol, discusses its spectroscopic characterization, and explores its current and potential applications for researchers, scientists, and professionals in drug development. The guide is structured to deliver not only factual data but also practical insights grounded in established scientific principles.
Introduction
2,3-Dimethoxy-6-nitroacetophenone is a substituted aromatic ketone that serves as a versatile building block in the synthesis of more complex molecules. Its structure, featuring methoxy, nitro, and acetyl functional groups on a benzene ring, offers multiple reaction sites for chemical modification. The strategic placement of these groups, particularly the electron-withdrawing nitro group ortho to an acetyl group and adjacent to methoxy groups, influences the molecule's reactivity and makes it a valuable precursor for the synthesis of various heterocyclic compounds and pharmaceutical intermediates. This guide aims to be a definitive resource for professionals requiring a deep technical understanding of this compound.
Chemical Identity and Properties
A precise understanding of a compound's identity and properties is fundamental to its effective application in research and development.
Nomenclature and Identifiers:
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IUPAC Name: 1-(2,3-dimethoxy-6-nitrophenyl)ethan-1-one[1]
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Common Name: 2,3-Dimethoxy-6-nitroacetophenone
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CAS Number: 98300-40-4[1]
Molecular Formula and Weight:
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Molecular Formula: C₁₀H₁₁NO₅
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Molecular Weight: 225.20 g/mol [1]
Physicochemical Properties:
The physical and chemical properties of 2,3-Dimethoxy-6-nitroacetophenone are summarized in the table below. These characteristics are crucial for determining appropriate solvents, reaction conditions, and purification methods.
| Property | Value | Source(s) |
| Appearance | Dark yellow solid | [2] |
| Melting Point | 28 - 30 °C | [2] |
| Purity | ≥95% | [1] |
| LogP | 1.16 | [1] |
Molecular Structure and Spectroscopic Analysis
The unique arrangement of functional groups in 2,3-Dimethoxy-6-nitroacetophenone dictates its chemical behavior. Spectroscopic analysis is essential for confirming this structure.
Molecular Structure
The structure consists of an acetophenone core with two methoxy groups at positions 2 and 3, and a nitro group at position 6 of the phenyl ring.
Caption: 2D structure of 2,3-Dimethoxy-6-nitroacetophenone.
Spectroscopic Data Interpretation
While specific spectra for this exact molecule are not widely published, the expected spectral characteristics can be inferred from similar structures.
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the two methoxy groups, and the acetyl methyl group. The aromatic protons will be influenced by the electronic effects of the substituents, leading to characteristic chemical shifts and coupling patterns. The methoxy protons will appear as singlets, likely at different chemical shifts due to their different chemical environments. The acetyl methyl protons will also appear as a singlet.
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¹³C NMR: The carbon NMR spectrum will show signals for all ten carbon atoms. The carbonyl carbon of the acetyl group will have a characteristic downfield shift. The aromatic carbons will have shifts determined by the attached functional groups. The methoxy and methyl carbons will appear in the upfield region of the spectrum.
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Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the functional groups present. A strong absorption for the carbonyl (C=O) stretch of the ketone is expected. The nitro group will show two strong characteristic stretching vibrations. C-O stretching vibrations for the methoxy groups and C-H stretching for the aromatic and methyl groups will also be present.
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Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (225.20 g/mol ). Fragmentation patterns will likely involve the loss of the acetyl group, methoxy groups, and the nitro group, providing further structural confirmation.
Synthesis and Reactivity
The synthesis of 2,3-Dimethoxy-6-nitroacetophenone typically involves the nitration of a precursor molecule. Understanding the synthesis is key to appreciating its role as a chemical intermediate.
Synthesis Protocol: Nitration of 2,3-Dimethoxyacetophenone
A common method for the preparation of nitroacetophenones is the direct nitration of the corresponding acetophenone. The following is a representative protocol.
Rationale: The nitration of an aromatic ring is a classic electrophilic aromatic substitution reaction. The use of a nitrating mixture (typically nitric acid and sulfuric acid) generates the nitronium ion (NO₂⁺), which is the active electrophile. The reaction is performed at low temperatures to control the exothermicity and minimize side reactions.
Workflow Diagram:
Caption: General workflow for the synthesis of 2,3-Dimethoxy-6-nitroacetophenone.
Step-by-Step Methodology:
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Preparation: In a flask equipped with a stirrer and a dropping funnel, cool concentrated sulfuric acid to 0°C in an ice bath.
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Addition of Substrate: Slowly add 2,3-dimethoxyacetophenone to the cold sulfuric acid while maintaining the temperature at 0°C.
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Nitration: Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid. Add this mixture dropwise to the solution of the acetophenone in sulfuric acid, ensuring the temperature does not rise above 5°C.
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Reaction Monitoring: After the addition is complete, stir the reaction mixture at low temperature for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).
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Quenching: Carefully pour the reaction mixture onto crushed ice to quench the reaction.
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Isolation: The product may precipitate out of the solution. If so, it can be collected by filtration. Otherwise, extract the product into a suitable organic solvent (e.g., ethyl acetate).
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Purification: Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Reactivity
The reactivity of 2,3-Dimethoxy-6-nitroacetophenone is governed by its functional groups:
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Nitro Group: The nitro group can be reduced to an amino group, which is a common transformation in the synthesis of pharmaceuticals. This opens up a wide range of subsequent reactions, such as diazotization and Sandmeyer reactions.
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Acetyl Group: The carbonyl group can undergo various reactions, including reduction to an alcohol, oxidation, and condensation reactions at the alpha-carbon.
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Aromatic Ring: The electron-withdrawing nature of the nitro and acetyl groups deactivates the ring towards further electrophilic substitution. However, the ring is activated towards nucleophilic aromatic substitution, particularly at positions ortho and para to the nitro group.
Applications in Research and Drug Development
2,3-Dimethoxy-6-nitroacetophenone is primarily used as an intermediate in organic synthesis. Its value lies in its potential to be converted into a variety of more complex molecules with potential biological activity.
Logical Relationship Diagram:
Caption: Relationship between structure, reactivity, and applications.
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Synthesis of Bioactive Molecules: Aromatic nitro compounds are important precursors in the synthesis of many drugs and biologically active molecules.[3] The presence of the nitro group allows for its conversion to an amine, a common functional group in pharmaceuticals.
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Precursor to Heterocycles: The functional groups on 2,3-Dimethoxy-6-nitroacetophenone make it a suitable starting material for the synthesis of various heterocyclic systems, which are prevalent in medicinal chemistry.
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Research Chemical: It is used in academic and industrial research as a starting material to explore new synthetic methodologies and to build libraries of compounds for biological screening.
Safety and Handling
As with any chemical, proper safety precautions must be observed when handling 2,3-Dimethoxy-6-nitroacetophenone.
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Hazards: It is harmful if swallowed and may cause skin, eye, and respiratory irritation.[1]
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Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[2][4]
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Handling: Handle in a well-ventilated area. Avoid breathing dust, fume, gas, mist, vapors, or spray.[1][2] Wash hands thoroughly after handling.[1][2]
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Storage: Store in a cool, dry, and well-ventilated place.[4] Keep the container tightly closed.
Conclusion
2,3-Dimethoxy-6-nitroacetophenone is a valuable and versatile chemical intermediate. Its well-defined structure and predictable reactivity make it a reliable building block for the synthesis of a wide range of organic molecules. For researchers and professionals in drug development, a thorough understanding of its properties, synthesis, and handling is essential for leveraging its full potential in the creation of novel compounds with therapeutic promise.
References
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2,3-Dimethoxy-6-nitroacetophenone Specifications. (n.d.). Capot Chemical. Retrieved February 12, 2026, from [Link]
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Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. (2021). Molecules, 26(16), 4996. Retrieved February 12, 2026, from [Link]
